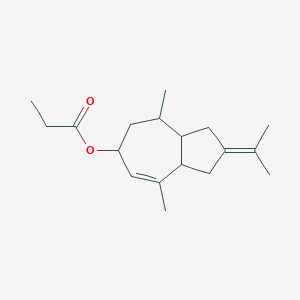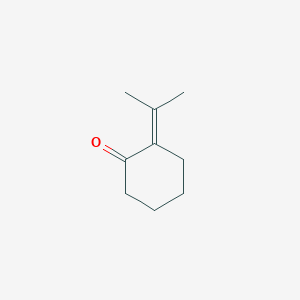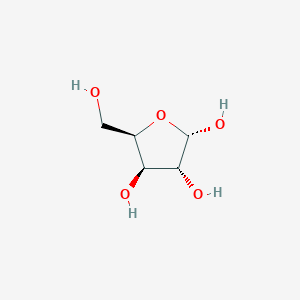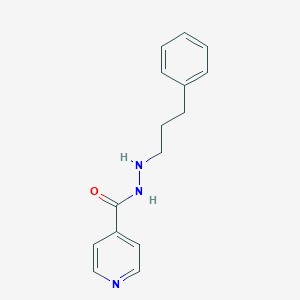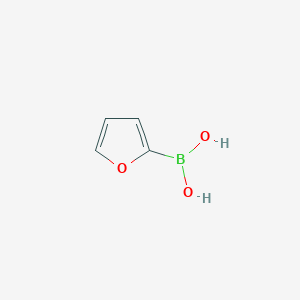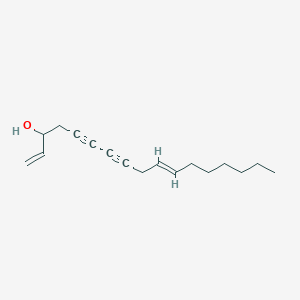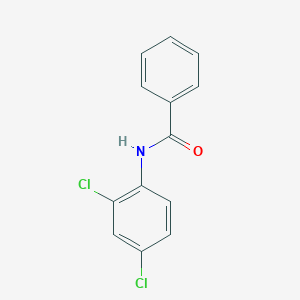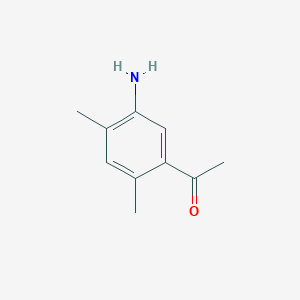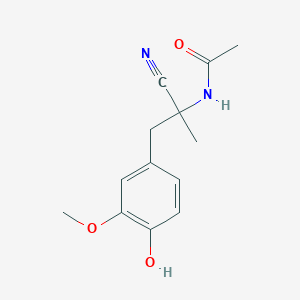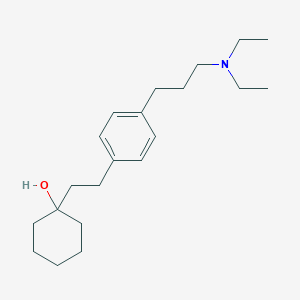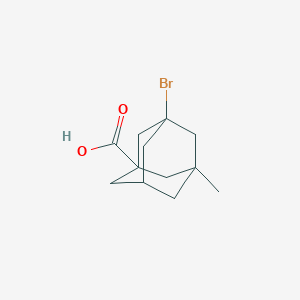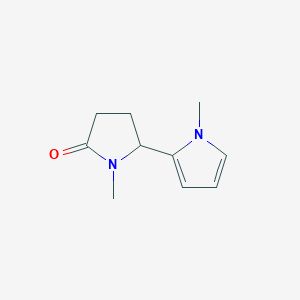
2-Pyrrolidinone, 1-methyl-5-(1-methylpyrrol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-methyl-5-(1-methylpyrrol-2-yl)-, commonly known as NMP, is a cyclic amide that is widely used in various industries. It is a colorless liquid with a mild odor and is soluble in water and organic solvents. NMP is a versatile compound that has numerous applications in scientific research, including in the field of chemistry, biology, and materials science.
Mécanisme D'action
The mechanism of action of NMP is not fully understood, but it is known to interact with various biomolecules, including proteins, nucleic acids, and lipids. NMP has been shown to induce changes in the conformation and stability of proteins, alter the structure and function of nucleic acids, and affect the properties of lipid membranes.
Effets Biochimiques Et Physiologiques
NMP has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the activation of inflammatory pathways, and the disruption of cellular signaling pathways. NMP has also been shown to affect the expression of genes involved in cell growth and differentiation, apoptosis, and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
NMP has several advantages as a solvent for lab experiments, including its high boiling point, low toxicity, and good solubility for a wide range of organic and inorganic compounds. However, NMP can also have limitations, including its high cost, potential for toxicity at high concentrations, and potential for environmental hazards.
Orientations Futures
There are several future directions for the use of NMP in scientific research, including its application in the synthesis of new materials, such as polymers, nanoparticles, and composites. NMP can also be used as a solvent for the extraction of natural products and as a reaction medium for the synthesis of new pharmaceuticals and agrochemicals. Additionally, research is needed to further understand the mechanism of action of NMP and its potential applications in biomedical research.
Méthodes De Synthèse
NMP can be synthesized through various methods, including the reaction between gamma-butyrolactone and methylamine, the reaction between succinimide and methylamine, and the reaction between gamma-butyrolactone and ammonia. The most commonly used method is the reaction between gamma-butyrolactone and methylamine, which yields NMP as the main product.
Applications De Recherche Scientifique
NMP has widespread applications in scientific research, including as a solvent in chemical reactions, as a reagent in organic synthesis, and as a stabilizer for polymers. NMP is also used in the production of pharmaceuticals, agrochemicals, and electronic materials. In addition, NMP is used as a solvent for the extraction of natural products and as a reaction medium for the synthesis of nanoparticles.
Propriétés
Numéro CAS |
13950-22-6 |
|---|---|
Nom du produit |
2-Pyrrolidinone, 1-methyl-5-(1-methylpyrrol-2-yl)- |
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-methyl-5-(1-methylpyrrol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-11-7-3-4-8(11)9-5-6-10(13)12(9)2/h3-4,7,9H,5-6H2,1-2H3 |
Clé InChI |
RSPGYZFTMZIFEC-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1C2CCC(=O)N2C |
SMILES canonique |
CN1C=CC=C1C2CCC(=O)N2C |
Synonymes |
1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



